molecular formula C20H21N3O4 B4519809 3,4-dimethoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide

3,4-dimethoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide

Cat. No.: B4519809
M. Wt: 367.4 g/mol
InChI Key: KPBKHXJWUWYMRJ-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide is a complex organic compound with the molecular formula C14H19NO4. This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Scientific Research Applications

3,4-dimethoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.

    Industry: Utilized in the development of new materials and chemical processes

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with appropriate amine derivatives. The process often includes the use of thionyl chloride to convert the benzoic acid to benzoyl chloride, which then reacts with the amine in the presence of a base such as triethylamine .

Industrial Production Methods

the general approach would involve optimizing the laboratory synthesis for larger batches, ensuring purity and yield through controlled reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .

Mechanism of Action

The mechanism of action for 3,4-dimethoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could interfere with cellular processes such as DNA replication or protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,4-dimethoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide apart is its unique combination of the benzimidazole ring and the tetrahydrofuran group. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3,4-dimethoxy-N-[2-(oxolan-2-yl)-3H-benzimidazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-25-16-8-5-12(10-18(16)26-2)20(24)21-13-6-7-14-15(11-13)23-19(22-14)17-4-3-9-27-17/h5-8,10-11,17H,3-4,9H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBKHXJWUWYMRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4CCCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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